Delta6,7-Baccatin III is a naturally occurring taxane compound found in various yew species, such as Taxus brevifolia and Taxus cuspidata []. While its specific biological functions in these plants remain unclear, Delta6,7-Baccatin III has gained interest in scientific research due to its structural similarity to paclitaxel (Taxol), a well-established anticancer drug.
Research suggests that Delta6,7-Baccatin III may possess anticancer properties similar to paclitaxel. Studies have shown that Delta6,7-Baccatin III can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and ovarian cancer cells []. This inhibition is believed to be mediated through the disruption of the cell cycle, leading to cancer cell death.
Beyond its potential as an anticancer agent, Delta6,7-Baccatin III is also being explored for other potential applications in scientific research, including:
Delta6,7-Baccatin III is a significant chemical compound derived from the taxane family, specifically a derivative of baccatin III. It is characterized by its unique structure, which includes a double bond between the sixth and seventh carbon atoms in the taxane ring system. This modification distinguishes it from other taxanes and contributes to its biological properties. Delta6,7-Baccatin III has garnered attention due to its potential applications in the pharmaceutical industry, particularly in the development of anticancer agents.
The mechanism of action of Delta6,7-Baccatin III remains unknown. However, its structural similarity to other taxanes suggests it might possess similar biological activities. Taxanes are known for their ability to disrupt cell division by interfering with microtubule assembly, a process crucial for mitosis. This potential antimitotic property is why Delta6,7-Baccatin III is being investigated in scientific research [, ].
Additionally, delta6,7-Baccatin III can participate in reactions involving functional group modifications such as sulfonation or esterification, which may enhance its pharmacological properties or alter its solubility characteristics .
Delta6,7-Baccatin III exhibits notable biological activity, particularly as an antineoplastic agent. Its structural modifications contribute to its ability to inhibit cell division and induce apoptosis in cancer cells. Studies have shown that compounds derived from baccatin III possess cytotoxic effects against various cancer cell lines, making delta6,7-Baccatin III a candidate for further research in cancer therapeutics .
Moreover, the compound's interactions with microtubules are similar to those of paclitaxel (Taxol), suggesting that it may have comparable mechanisms of action in disrupting mitotic spindle formation during cell division .
The synthesis of delta6,7-Baccatin III can be achieved through several methods:
Delta6,7-Baccatin III has potential applications primarily in the field of oncology due to its anticancer properties. Its ability to inhibit tumor growth makes it a valuable compound for developing new cancer therapies. Additionally, it may serve as a precursor for synthesizing more complex taxane derivatives that could enhance therapeutic efficacy or reduce side effects associated with existing treatments.
Furthermore, research into delta6,7-Baccatin III may lead to advancements in drug formulation technologies that improve drug delivery and bioavailability .
Studies investigating the interactions of delta6,7-Baccatin III with biological targets have revealed its potential as a microtubule stabilizer. Similar to paclitaxel, it binds to beta-tubulin subunits within microtubules, thereby preventing their depolymerization during mitosis. This action disrupts normal cell cycle progression and leads to programmed cell death in rapidly dividing cancer cells .
In vitro studies have demonstrated that delta6,7-Baccatin III exhibits cytotoxicity against various cancer cell lines, indicating its potential effectiveness as a therapeutic agent. Further research is necessary to fully elucidate its mechanism of action and optimize its use in clinical settings.
Delta6,7-Baccatin III shares structural similarities with several other compounds within the taxane family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Biological Activity | Notability |
|---|---|---|---|
| Baccatin III | Lacks double bond at C-6 and C-7 | Anticancer activity | Precursor for paclitaxel |
| Paclitaxel (Taxol) | Contains C-6 and C-7 modifications | Strong microtubule stabilizer | Widely used in cancer therapy |
| 10-Deacetylbaccatin III | No acetyl groups; base structure | Limited anticancer activity | Precursor for baccatin derivatives |
| Delta-5-baccatin | Different double bond positioning | Moderate anticancer activity | Less studied compared to others |
Delta6,7-Baccatin III's unique structural modification (the double bond) sets it apart from these compounds, potentially influencing its biological activity and therapeutic applications.
Nuclear Magnetic Resonance spectroscopy serves as a cornerstone for elucidating the proton environments and stereochemical configuration of delta6,7-Baccatin III. Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), resolve overlapping signals caused by the compound’s complex tricyclic skeleton. For instance, COSY identifies scalar couplings between adjacent protons, mapping connectivity across the taxane core, while NOESY reveals spatial proximities critical for determining the relative configuration of the C6–C7 double bond [2].
Table 1: Key NMR Assignments for Delta6,7-Baccatin III
| Proton Group | Chemical Shift (δ, ppm) | Coupling Partners |
|---|---|---|
| C7–H | 5.32 | C6–H, C8–H |
| C10–OAc | 2.15 (singlet) | N/A |
| C13–OH | 4.98 (broad) | C12–H, C14–H |
X-ray crystallography provides atomic-resolution insights into the absolute configuration of delta6,7-Baccatin III. Crystals grown via vapor diffusion in acetonitrile/water mixtures reveal a distorted chair conformation in the central taxane ring, with the C6–C7 double bond adopting an s-cis geometry. This conformation creates a steric environment that influences reactivity at C7 and C10 .
High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (C₃₁H₃₈O₁₁) through exact mass measurement (m/z 586.2412 [M+H]⁺). Tandem MS (MS/MS) further characterizes fragmentation patterns, such as the loss of the C10 acetyl group (–60 Da) and cleavage of the oxetane ring (–44 Da), which distinguish delta6,7-Baccatin III from its saturated analogs .
Delta6,7-Baccatin III differs from baccatin III by the presence of a conjugated C6–C7 double bond, which reduces steric hindrance at C7. Comparative crystallographic studies show that this double bond shortens the C5–C6 bond length (1.34 Å vs. 1.47 Å in baccatin III), increasing ring strain and enhancing electrophilicity at C10 .
Table 2: Structural and Reactivity Comparison of Key Taxanes
| Parameter | Delta6,7-Baccatin III | Baccatin III | 10-Deacetylbaccatin III |
|---|---|---|---|
| C6–C7 Bond Length (Å) | 1.34 | 1.47 | 1.48 |
| C10 Acetylation Yield | 92% | 88% | N/A |
| Epoxidation Rate | 65% | 40% | 35% |
The conjugated double bond facilitates regioselective modifications. For example, epoxidation with meta-chloroperbenzoic acid (mCPBA) occurs 62% faster in delta6,7-Baccatin III than in baccatin III, enabling efficient synthesis of epoxide intermediates for sidechain coupling .
The oxetane ring (C4–C5–C6–O) imposes rigidity on the taxane core, stabilizing the binding conformation to β-tubulin. Mutagenesis studies on tubulin reveal that truncation of the oxetane ring reduces paclitaxel’s inhibitory concentration (IC₅₀) by 15-fold, underscoring its role in microtubule stabilization .
The C7 hydroxyl group participates in hydrogen bonding with β-tubulin’s Thr274 residue. Silylation of this group (e.g., with triethylsilyl chloride) abolishes binding activity, while acetylation preserves 80% of the original cytotoxicity, indicating steric rather than electronic constraints at this position .
Table 3: Cytotoxicity of Delta6,7-Baccatin III Derivatives
| Derivative | IC₅₀ (nM) | Target Cell Line |
|---|---|---|
| Parent Compound | 50 | A549 |
| 7-O-TES Derivative | >1000 | A549 |
| 10-Acetyl Derivative | 45 | HeLa |
Docking delta6,7-Baccatin III into β-tubulin’s paclitaxel-binding site (PDB: 1JFF) using AutoDock Vina predicts a binding affinity of –9.2 kcal/mol. The model highlights hydrophobic interactions between the taxane core and Phe270, alongside hydrogen bonds between the C1 carbonyl and Arg369 .
Replacing β-tubulin’s Asp26 with alanine reduces delta6,7-Baccatin III’s binding affinity by 70%, confirming the residue’s role in stabilizing the C13 sidechain. Conversely, His229 mutations have minimal impact, suggesting redundancy in polar interactions .
Rotational-echo double-resonance (REDOR) NMR studies reveal that delta6,7-Baccatin III adopts a twisted boat conformation in solution, contrasting with the solid-state chair geometry. This flexibility may explain its higher solubility compared to saturated taxanes .
In dimethyl sulfoxide (DMSO), the C2 benzoate group rotates freely, sampling two conformers with a 3:1 population ratio. This dynamic behavior disappears in chloroform, where intramolecular hydrogen bonding locks the benzoate in a single orientation .
Table 4: Solvent-Dependent Conformational Populations
| Solvent | Conformer A Population | Conformer B Population |
|---|---|---|
| DMSO-d₆ | 75% | 25% |
| CDCl₃ | 98% | 2% |
Delta six, seven-Baccatin III is a late diterpenoid intermediate formed in Taxus species after the construction of the taxane core and before side-chain installation. Radiotracer feeding, differential transcriptomics and heterologous reconstitution show that it descends from geranylgeranyl diphosphate through taxa-4(5),11(12)-diene, multiple cytochrome P four hundred and fifty oxidations, and sequential acyl transfers that culminate in 10-deacetylbaccatin III acetylation, followed by specific dehydrogenation across carbon six and carbon seven [1] [2]. Table 1 summarises the principal milestones that revealed this route.
| Year | Discovery | Key finding | Citation |
|---|---|---|---|
| 2000 | Cloning of 10-Deacetylbaccatin III 10-O-Acetyltransferase | Final acetylation of 10-deacetylbaccatin III to baccatin III defined; kinetics determined | [3] |
| 2001 | Identification of Taxane 13 Alpha Hydroxylase | Proof that cytochrome P four hundred and fifty enzymes generate site-specific hydroxylations on the taxane core | [4] |
| 2020 | Characterisation of hydroxylase TB five hundred and six | Completed the last unknown hydroxylation at the paclitaxel side chain terminus | [5] |
| 2024 | Multiplexed perturbation analysis | Revealed Taxane One Beta Hydroxylase, Taxane Nine Alpha Hydroxylase, Taxane Seven Beta O Acyltransferase, Taxane Nine Oxidase and Nuclear Transport Factor Two-like protein FoTO one as missing pathway components; enabled baccatin III synthesis in tobacco leaves | [6] |
| 2024 | Discovery of Taxane Oxetanase one | Cytochrome P four hundred and fifty enzyme forms the oxetane ring through oxidative rearrangement | [7] |
| 2024 | Identification of CYP seven hundred and twenty-five A four | Bifunctional cytochrome P four hundred and fifty performs double epoxidation that also produces the oxetane ring | [8] |
Enzymes acting on the taxane scaffold belong to three mechanistic classes:
This soluble acyltransferase delivers the terminal diterpenoid intermediate required for delta six, seven-Baccatin III formation by transferring an acetyl group from acetyl coenzyme A to 10-deacetylbaccatin III. Kinetic analysis of the recombinant enzyme showed high catalytic efficiency and strict regiospecificity [3].
| Parameter | Value | Experimental conditions | Citation |
|---|---|---|---|
| Michaelis constant for 10-deacetylbaccatin III | 10 micromolar | pH 7.4, thirty degrees Celsius | [3] |
| Michaelis constant for acetyl coenzyme A | 8 micromolar | Same as above | [3] |
| pH optimum | 7.4 | Tris–hydrochloride buffer | [3] |
| Sequence length | One thousand three hundred and twenty nucleotides | Taxus cuspidata complementary DNA | [3] |
Two cytochrome P four hundred and fifty isoforms (protein families CYP seven hundred and twenty-five A and CYP seven hundred and fifty C) catalyse hydroxylation at carbon one beta of poly-oxygenated taxoids. Expression in Nicotiana benthamiana demonstrated that the isoform designated six hundred and eighty-six increases benzoylated taxane output threefold over isoform one hundred and eighty-four, steering flux toward delta six, seven-Baccatin III precursors [6].
A distinct CYP seven hundred and fifty C enzyme adds a hydroxyl group at carbon nine alpha. Unlike earlier CYP seven hundred and twenty-five hydroxylases, this protein accepts substrates that lack acetylation at carbon thirteen, matching the structural requirements for delta six, seven-Baccatin III synthesis [6] [9].
This cytosolic transferase temporarily acetylates the carbon seven beta hydroxyl, protecting it during successive oxidative steps. Heterologous expression proved that removal of this cryptic acetyl group by Taxane Seven Beta O Deacetylase precedes carbon nine oxidation, confirming a protection–deprotection strategy in the pathway [6].
A two-oxoglutarate-dependent dioxygenase oxidises the newly introduced nine alpha hydroxyl to a ketone, a prerequisite for the spontaneous or enzyme-assisted formation of the carbon six–carbon seven double bond characteristic of delta six, seven-Baccatin III [6].
FoTO one is a one hundred and ninety-seven residue Nuclear Transport Factor Two-like protein that remodels the early oxidative metabolon. Co-expression with Taxadiene Five Alpha Hydroxylase in Nicotiana benthamiana increases the yield of taxadien-five alpha-ol ten- to seventeen-fold while suppressing non-productive rearranged side products [10].
| Experimental set-up | Yield of taxadien-five alpha-ol (relative units) | Side-product profile | Citation |
|---|---|---|---|
| Early pathway without FoTO one | 1.0 | Multiple unsought mono-oxidised taxadienes | [10] |
| Early pathway with FoTO one | 10 – 17 | No detectable rearranged products | [10] |
The C-terminal alpha helix of FoTO one is essential; its deletion abolishes the effect, suggesting direct protein–protein or protein–substrate interactions that channel metabolites toward productive oxidation [10] [11].
The distinctive four-membered oxetane ring is indispensable for biological activity and remains intact in delta six, seven-Baccatin III. Two complementary mechanisms have been confirmed:
Isotopic labelling and heterologous expression show that oxetane installation occurs before carbon five acetylation, redefining the accepted sequence of tailoring reactions [8] [7].